molecular formula C9H7BrO2 B167283 3-Bromocinnamic acid CAS No. 32862-97-8

3-Bromocinnamic acid

Cat. No.: B167283
CAS No.: 32862-97-8
M. Wt: 227.05 g/mol
InChI Key: YEMUSDCFQUBPAL-SNAWJCMRSA-N
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Description

3-Bromocinnamic acid is an organic compound with the molecular formula C9H7BrO2. It is a derivative of cinnamic acid, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its white to light yellow crystalline powder form and is used as an intermediate in organic synthesis .

Scientific Research Applications

3-Bromocinnamic acid has diverse applications in scientific research:

Safety and Hazards

3-Bromocinnamic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Mechanism of Action

Target of Action

It is known that cinnamic acid derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

The specific mode of action of 3-Bromocinnamic acid is not well-documented. As a derivative of cinnamic acid, it may share similar biochemical interactions. Cinnamic acid derivatives are known to interact with their targets, leading to changes in the activity of those targets .

Biochemical Pathways

Cinnamic acid and its derivatives are known to be involved in various biochemical pathways, influencing processes such as inflammation, oxidation, and cell proliferation .

Pharmacokinetics

It is soluble in methanol , which may influence its absorption and distribution in the body.

Result of Action

It is known that cinnamic acid derivatives can have various effects at the molecular and cellular level, such as modulating enzyme activity and influencing cell signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in methanol suggests that its bioavailability and efficacy could be influenced by the presence of certain solvents in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromocinnamic acid can be synthesized through the bromination of cinnamic acid. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. Another method involves the reaction of 3-bromoiodobenzene with acrylic acid under specific conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying .

Chemical Reactions Analysis

Types of Reactions: 3-Bromocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Cinnamic Acid: The parent compound without the bromine substitution.

    4-Bromocinnamic Acid: A similar compound with the bromine atom at the fourth position.

    Methyl Cinnamate: An ester derivative of cinnamic acid

Uniqueness: 3-Bromocinnamic acid is unique due to the presence of the bromine atom at the third position, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interactions compared to other cinnamic acid derivatives .

Properties

IUPAC Name

(E)-3-(3-bromophenyl)prop-2-enoic acid
Source PubChem
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InChI

InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMUSDCFQUBPAL-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067729, DTXSID301034663
Record name m-Bromocinnamic acid
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Record name (E)-3-(3-Bromophenyl)-2-propenoic acid
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Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14473-91-7, 32862-97-8
Record name (2E)-3-(3-Bromophenyl)-2-propenoic acid
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Record name 2-Propenoic acid, 3-(3-bromophenyl)-, (E)-
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Record name 3-Bromocinnamic acid
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Record name M-BROMOCINNAMIC ACID
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Record name 2-Propenoic acid, 3-(3-bromophenyl)-
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Record name m-Bromocinnamic acid
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Record name (E)-3-(3-Bromophenyl)-2-propenoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of the ammonium ion in the self-assembly of 3-bromocinnamic acid?

A: Research suggests that the ammonium ion plays a crucial role in directing the self-assembly of this compound. In structures like ammonium 3-bromocinnamate, the ammonium ion acts as a tether, linking neighboring anions in a head-to-head orientation approximately 4 Å apart. [] This specific arrangement is considered ideal for photodimerization reactions. []

Q2: How does the halogen substituent influence the crystal structure of cinnamic acid derivatives?

A: Comparing the crystal structures of this compound and 3-chlorocinnamic acid reveals the impact of halogen substitution. This compound crystallizes in the C2/c space group, where the C=C bond adopts a cis conformation relative to the phenyl ring's 2-position. [] Conversely, 3-chlorocinnamic acid crystallizes in the P1 space group, exhibiting a trans conformation of the C=C bond relative to the phenyl ring's 2-position. [] These structural differences highlight how seemingly minor changes in halogen substituents can lead to significant alterations in crystal packing.

Q3: What is the significance of the spatial arrangement of this compound and its derivatives in the solid state?

A: The crystal structures of ammonium 3-bromocinnamate and related compounds reveal a layered arrangement. [] This arrangement features hydrophilic regions and double layers of anions. [] Notably, the anions and acid units in these structures often adopt a geometry conducive to photodimerization, with the double bonds positioned at an ideal distance and orientation for this reaction to occur. [] This observation suggests potential applications of these compounds in materials science, particularly in the development of light-responsive materials.

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